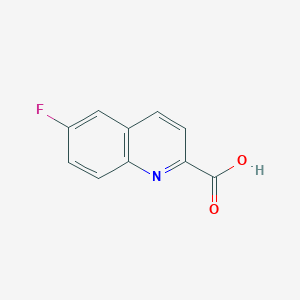

Ácido 6-fluoroquinolina-2-carboxílico

Descripción general

Descripción

6-Fluoroquinoline-2-carboxylic acid (6FQA) is an aromatic carboxylic acid that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its potential to act as a ligand, catalyst, and in other biochemical and physiological roles.

Aplicaciones Científicas De Investigación

Farmacología: Agentes Antibacterianos

Ácido 6-fluoroquinolina-2-carboxílico: es un precursor en la síntesis de fluoroquinolonas, una clase de agentes antibacterianos . Estos compuestos son conocidos por su eficacia contra un amplio espectro de infecciones bacterianas. Funcionan inhibiendo la ADN girasa bacteriana, que es esencial para la replicación del ADN y la división celular. La introducción de un átomo de flúor en la posición 6 mejora la capacidad del compuesto para penetrar las paredes celulares bacterianas y aumenta su actividad contra las bacterias gramnegativas.

Ciencia de Materiales: Componentes de Cristales Líquidos

En la ciencia de materiales, los derivados del ácido 6-fluoroquinolina-2-carboxílico se han utilizado en el desarrollo de cristales líquidos . Estos materiales son cruciales para las tecnologías de visualización, como las que se utilizan en las pantallas LCD. El átomo de flúor contribuye a la estabilidad y el rendimiento de estos cristales líquidos, haciéndolos adecuados para aplicaciones comerciales.

Química Analítica: Análisis Cromatográfico

Este compuesto también es valioso en la química analítica, donde se puede utilizar como estándar o reactivo en técnicas de análisis cromatográfico . Su estructura química distintiva permite la identificación y cuantificación precisas de compuestos relacionados en mezclas complejas.

Bioquímica: Estudios de Inhibición Enzimática

En bioquímica, el ácido 6-fluoroquinolina-2-carboxílico y sus derivados se estudian por su potencial como inhibidores enzimáticos . Al modificar la estructura de la quinolina, los investigadores pueden crear compuestos que se unen selectivamente e inhiben las enzimas involucradas en los procesos de la enfermedad, proporcionando una vía para el desarrollo de nuevos agentes terapéuticos.

Ciencia Ambiental: Formación de Complejos Metálicos

Los científicos ambientales están interesados en la capacidad del ácido 6-fluoroquinolina-2-carboxílico para formar complejos con metales . Estos complejos se pueden utilizar para detectar, cuantificar o eliminar metales de muestras ambientales, ayudando en los esfuerzos de control y remediación de la contaminación.

Agricultura: Desarrollo de Pesticidas

Por último, en el campo de la agricultura, las quinolinas fluoradas, que se pueden sintetizar a partir del ácido 6-fluoroquinolina-2-carboxílico, se han explorado para su uso como pesticidas . Su fuerte actividad biológica se puede aprovechar para proteger los cultivos de plagas y enfermedades, contribuyendo al aumento de la productividad agrícola.

Mecanismo De Acción

Target of Action

6-Fluoroquinoline-2-carboxylic acid is a member of the fluoroquinolone family of antibacterials . The primary target of this compound is bacterial DNA-gyrase , an enzyme that is critical for bacterial DNA replication .

Mode of Action

The compound interacts with its target, the bacterial DNA-gyrase, by inhibiting its function . This inhibition disrupts the replication of bacterial DNA, thereby halting bacterial growth and proliferation .

Biochemical Pathways

The inhibition of bacterial DNA-gyrase affects the DNA replication pathway in bacteria . This disruption in the replication process leads to the cessation of bacterial growth and can eventually lead to bacterial cell death .

Pharmacokinetics

It is noted that fluoroquinolones, in general, have high gastrointestinal absorption and are able to permeate the blood-brain barrier .

Result of Action

The result of the action of 6-Fluoroquinoline-2-carboxylic acid is the inhibition of bacterial growth due to the disruption of DNA replication . This can lead to the death of bacterial cells, making this compound potentially useful in the treatment of bacterial infections .

Safety and Hazards

The safety information for 6-Fluoroquinoline-2-carboxylic acid indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Direcciones Futuras

While specific future directions for 6-Fluoroquinoline-2-carboxylic acid were not found in the search results, it’s worth noting that research into fluoroquinolines and related compounds is ongoing. These compounds have a wide range of applications, particularly in the field of medicinal chemistry, due to their antibacterial properties . Therefore, future research may focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications in medicine.

Análisis Bioquímico

Biochemical Properties

6-Fluoroquinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with bacterial DNA-gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . These interactions inhibit the enzymes’ activity, leading to the disruption of bacterial DNA processes. Additionally, 6-Fluoroquinoline-2-carboxylic acid forms complexes with metal ions, which can further influence its biochemical properties .

Cellular Effects

The effects of 6-Fluoroquinoline-2-carboxylic acid on various cell types and cellular processes are profound. It has been shown to inhibit bacterial cell division by targeting DNA-gyrase and topoisomerase IV, leading to cell death The compound’s influence on cellular metabolism includes the potential to disrupt normal metabolic processes, leading to altered cellular function .

Molecular Mechanism

At the molecular level, 6-Fluoroquinoline-2-carboxylic acid exerts its effects primarily through the inhibition of bacterial DNA-gyrase and topoisomerase IV . These enzymes are responsible for maintaining the supercoiling of DNA, which is essential for DNA replication and transcription. By binding to these enzymes, 6-Fluoroquinoline-2-carboxylic acid prevents them from functioning correctly, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is distinct from other antibiotics, making it a valuable tool in combating antibiotic-resistant bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoroquinoline-2-carboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its inhibitory effects on bacterial enzymes can persist, although the degree of inhibition may decrease with time. Additionally, prolonged exposure to 6-Fluoroquinoline-2-carboxylic acid can lead to adaptive responses in bacterial populations, potentially reducing its efficacy .

Dosage Effects in Animal Models

The effects of 6-Fluoroquinoline-2-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects such as gastrointestinal disturbances and potential damage to the liver and kidneys have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Fluoroquinoline-2-carboxylic acid is involved in several metabolic pathways, particularly those related to its antibacterial activity. It interacts with enzymes such as DNA-gyrase and topoisomerase IV, disrupting their normal function and leading to the inhibition of DNA replication and transcription . Additionally, the compound’s metabolism may involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, 6-Fluoroquinoline-2-carboxylic acid is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . The compound may also interact with specific transporters or binding proteins that facilitate its movement within the body . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites.

Subcellular Localization

The subcellular localization of 6-Fluoroquinoline-2-carboxylic acid is critical for its activity. It primarily localizes to the nucleus, where it interacts with DNA-gyrase and topoisomerase IV . This localization is facilitated by its ability to penetrate the nuclear membrane and bind to its target enzymes. Additionally, any post-translational modifications or targeting signals that direct the compound to specific cellular compartments can influence its function and efficacy .

Propiedades

IUPAC Name |

6-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRMNYOWYGXFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623162 | |

| Record name | 6-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86324-51-8 | |

| Record name | 6-Fluoro-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86324-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

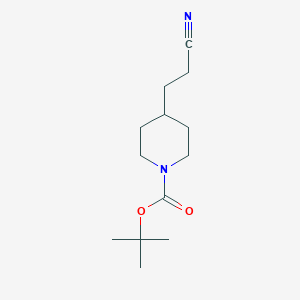

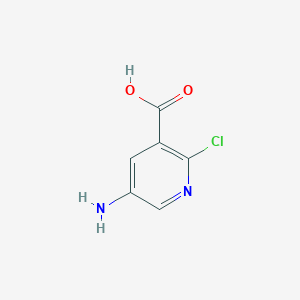

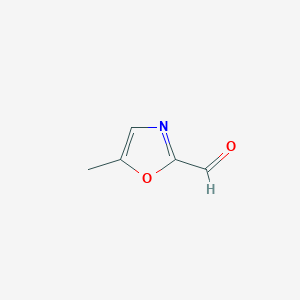

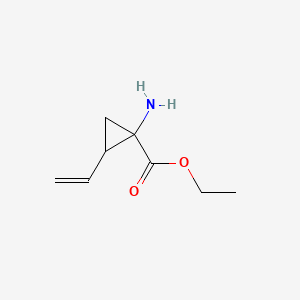

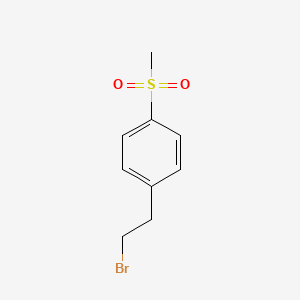

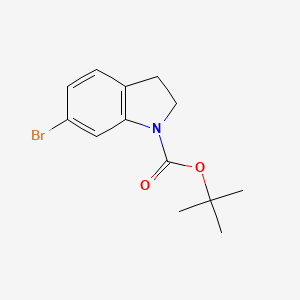

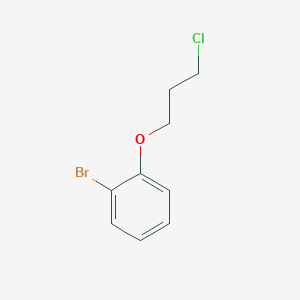

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)